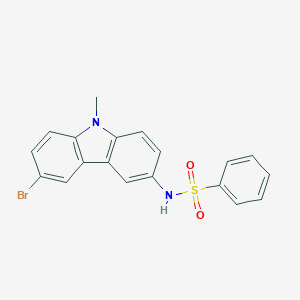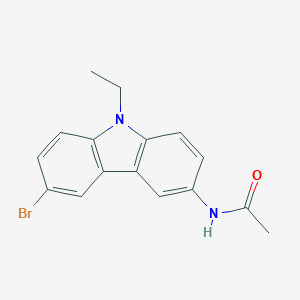
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide, commonly known as DCM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCM is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
作用机制
DCM is thought to exert its effects through the inhibition of certain ion channels and receptors. It has been shown to have a particular affinity for the TRPV1 ion channel, which is involved in the regulation of pain sensation. DCM has also been shown to interact with the GABA receptor, which is involved in the regulation of inhibitory neurotransmission.
Biochemical and Physiological Effects:
DCM has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain ion channels and receptors, which can lead to changes in cellular signaling pathways. DCM has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One of the main advantages of using DCM in laboratory experiments is its ability to selectively inhibit certain ion channels and receptors. This can be useful in the study of various cellular signaling pathways and the regulation of pain sensation. However, one limitation of using DCM is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research involving DCM. One area of interest is the development of more selective DCM analogs that can target specific ion channels and receptors. Another area of interest is the study of the anti-inflammatory effects of DCM and its potential use in the treatment of various inflammatory conditions. Additionally, there is interest in the use of DCM in the study of various neurological conditions, such as chronic pain and epilepsy.
合成方法
DCM can be synthesized through a multi-step process involving the reaction of various chemicals. The process typically involves the reaction of 2-chloro-4-nitroaniline with cyclohexylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting compound is then reacted with 2-methoxybenzenesulfonyl chloride to yield DCM.
科学研究应用
DCM has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. DCM has been used in the study of ion channels, protein-protein interactions, and the regulation of cellular signaling pathways.
属性
产品名称 |
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide |
|---|---|
分子式 |
C14H19Cl2NO3S |
分子量 |
352.3 g/mol |
IUPAC 名称 |
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H19Cl2NO3S/c1-17(10-6-4-3-5-7-10)21(18,19)12-9-8-11(15)13(16)14(12)20-2/h8-10H,3-7H2,1-2H3 |
InChI 键 |
OBLVDYLVAMMYJU-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
规范 SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)


![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)


![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278987.png)